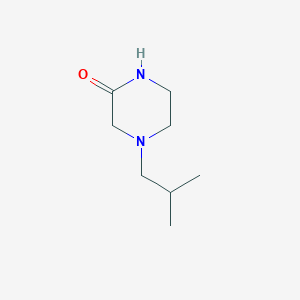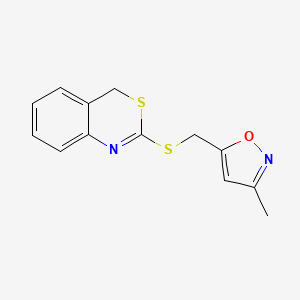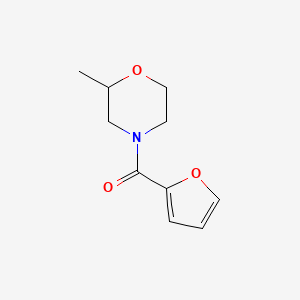
Cyclopentyl-(2-methylmorpholin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentyl-(2-methylmorpholin-4-yl)methanone, also known as CPMM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. CPMM is a morpholine derivative that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied extensively. In
作用机制
Cyclopentyl-(2-methylmorpholin-4-yl)methanone acts as a potent and selective blocker of voltage-gated sodium channels, which are critical for the transmission of electrical signals in the nervous system. By blocking these channels, this compound can disrupt the function of neurons and alter the activity of the nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the ability to reduce the frequency and severity of seizures in animal models of epilepsy. This compound has also been shown to have neuroprotective effects, and to improve motor function in animal models of Parkinson's disease.
实验室实验的优点和局限性
One advantage of using Cyclopentyl-(2-methylmorpholin-4-yl)methanone in lab experiments is its high potency and selectivity for voltage-gated sodium channels, which allows for precise manipulation of neuronal activity. However, this compound can be difficult to synthesize and purify, and its effects on other ion channels and neurotransmitter systems are not well understood.
未来方向
There are many potential directions for future research on Cyclopentyl-(2-methylmorpholin-4-yl)methanone, including investigating its effects on other ion channels and neurotransmitter systems, exploring its potential as a treatment for other neurological disorders, and developing new synthesis methods to improve the yield and purity of the compound. Additionally, this compound could be used in combination with other drugs or compounds to investigate the interactions between different components of the nervous system. Overall, this compound has the potential to be a valuable tool for studying the function of the nervous system and developing new treatments for neurological disorders.
合成方法
Cyclopentyl-(2-methylmorpholin-4-yl)methanone can be synthesized using a variety of methods, including the reaction of morpholine with cyclopentanone in the presence of a catalyst, and the reaction of 2-methyl-4-chloromorpholine with cyclopentanone in the presence of a base. The yield and purity of this compound can vary depending on the synthesis method used, and it is important to use reliable sources and methods to ensure the quality of the compound.
科学研究应用
Cyclopentyl-(2-methylmorpholin-4-yl)methanone has been used in a variety of scientific research applications, including as a tool to study the function of ion channels in the nervous system, and as a potential treatment for neurological disorders such as epilepsy and Parkinson's disease. This compound has also been used to study the effects of various drugs and compounds on the nervous system, and to investigate the role of ion channels in disease states.
属性
IUPAC Name |
cyclopentyl-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-9-8-12(6-7-14-9)11(13)10-4-2-3-5-10/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHQWZCYADDZKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide](/img/structure/B7516491.png)
![3-benzyl-2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2-dihydroquinazolin-4-one](/img/structure/B7516495.png)




![(1-Phenylpyrazol-4-yl)-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7516535.png)
![N-[2-[(4-bromophenyl)methyl]pyrazol-3-yl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7516556.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B7516560.png)




![N-[3-(furan-2-ylmethoxy)propyl]acetamide](/img/structure/B7516603.png)